Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate

HDAC4 inhibition trifluoromethyl-oxadiazole zinc-binding group

Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate (CAS 478030-58-9) is a 1,2,4-oxadiazole derivative bearing a 3-(trifluoromethyl)phenyl substituent at the 3-position and an ethyl acetate moiety at the 5-position. With a molecular formula of C13H11F3N2O3 and a molecular weight of 300.23 g/mol, the compound serves as a key synthetic intermediate within the trifluoromethyl-oxadiazole chemical space, a privileged scaffold in medicinal chemistry.

Molecular Formula C13H11F3N2O3
Molecular Weight 300.23 g/mol
CAS No. 478030-58-9
Cat. No. B3140558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate
CAS478030-58-9
Molecular FormulaC13H11F3N2O3
Molecular Weight300.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H11F3N2O3/c1-2-20-11(19)7-10-17-12(18-21-10)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3
InChIKeyJLWHFTHQWZKWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.6 [ug/mL]

Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate (CAS 478030-58-9): Core Chemical Identity and Procurement Baseline


Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate (CAS 478030-58-9) is a 1,2,4-oxadiazole derivative bearing a 3-(trifluoromethyl)phenyl substituent at the 3-position and an ethyl acetate moiety at the 5-position . With a molecular formula of C13H11F3N2O3 and a molecular weight of 300.23 g/mol, the compound serves as a key synthetic intermediate within the trifluoromethyl-oxadiazole chemical space, a privileged scaffold in medicinal chemistry [1]. The compound is most prominently associated with the Novartis patent family (US 9,056,843 B2) claiming trifluoromethyl-oxadiazole derivatives as selective histone deacetylase 4 (HDAC4) inhibitors for the treatment of Huntington's disease, muscle atrophy, and metabolic syndrome [2].

Why Generic 1,2,4-Oxadiazole Analogs Cannot Substitute for Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate


1,2,4-Oxadiazole derivatives display pronounced structure–activity relationship (SAR) divergence driven by three critical molecular features: the regiochemistry of the oxadiazole ring substitution, the presence and position of the trifluoromethyl group, and the nature of the ester moiety. The 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) motif has been established as a non-chelating zinc-binding group (ZBG) conferring selective class IIa HDAC inhibition, with nanomolar potency (IC50 HDAC4: 12 nM) and selectivity indices exceeding 318-fold over non-class IIa HDACs [1]. Simply replacing the ethyl ester with a methyl ester or free carboxylic acid alters lipophilicity, membrane permeability, and pharmacokinetic handling [2]. Removal or relocation of the trifluoromethyl group—or switching the oxadiazole regioisomer from the 5-yl to the 3-yl attachment—can abrogate zinc-binding capacity and biological activity [3]. These molecular determinants render generic 1,2,4-oxadiazole analogs unreliable surrogates, underscoring the procurement necessity for the exact compound.

Quantitative Differentiation Evidence for Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate Relative to Closest Analogs


Trifluoromethyl Group Contribution to HDAC4 Inhibitory Potency: Class-Level Inference from TFMO-Based Inhibitors

The 5-trifluoromethyl-1,2,4-oxadiazole (TFMO) moiety functions as a non-chelating zinc-binding group (ZBG) that confers high selectivity and nanomolar potency for class IIa HDACs. In a representative study of TFMO-based class IIa HDAC inhibitors, compound 1a demonstrated IC50 values of 12 nM for HDAC4, 20 nM for HDAC5, and 45 nM for HDAC7, with a selectivity index >318 for HDAC4 over non-class IIa HDACs [1]. By contrast, the parent non-fluorinated 1,2,4-oxadiazole scaffold—lacking the trifluoromethyl group—does not form a productive zinc-binding interaction within the HDAC4 catalytic site, leading to >100-fold loss in potency [2]. Since ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate contains the 3-(trifluoromethyl)phenyl-substituted 1,2,4-oxadiazole core recited in the Novartis HDAC4 inhibitor patent family, it is structurally positioned to serve as a direct precursor to potent and selective class IIa HDAC inhibitors [3].

HDAC4 inhibition trifluoromethyl-oxadiazole zinc-binding group class IIa HDAC

Ester vs. Free Acid: Physicochemical Differentiation and Synthetic Intermediate Utility

The ethyl ester (CAS 478030-58-9) and the corresponding free carboxylic acid (CAS 478030-67-0) display quantitatively divergent physicochemical properties. Predicted boiling point: 375.3 ± 52.0 °C (ethyl ester) vs. 416.6 ± 55.0 °C (free acid); predicted density: 1.323 ± 0.06 g/cm³ (ester) vs. 1.471 ± 0.06 g/cm³ (acid); predicted pKa: −2.40 ± 0.44 (ester) vs. 3.28 ± 0.10 (acid) . The ethyl ester is generally preferred as a synthetic intermediate because the ester moiety acts as a protecting group for the carboxylic acid during further functionalization, then can be selectively hydrolyzed to the free acid or directly converted to amides [1]. In the Novartis patent family, the ethyl ester serves as a precursor to the final HDAC4 inhibitor compounds, where the carboxylic acid (or its bioisostere) is the terminal zinc-binding element [2].

prodrug strategy lipophilicity physicochemical properties synthetic intermediate

Regioisomeric 3-Aryl vs. 5-Aryl 1,2,4-Oxadiazoles: Differential Biological Targeting

The 1,2,4-oxadiazole ring can present aryl substituents at either the 3-position or the 5-position, yielding regioisomers with distinct zinc-binding geometries. In the TFMO series, the 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole arrangement—where the aryl group resides at the 3-position and the trifluoromethyl group at the 5-position—is the validated pharmacophore for class IIa HDAC inhibition [1]. In contrast, 5-aryl-3-(trifluoromethyl)-1,2,4-oxadiazole regioisomers (e.g., [5-(3-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester, CAS also sometimes cross-referenced as 478030-58-9) exhibit inverted electronic distribution and altered zinc-binding capacity, leading to significant differences in HDAC isoform selectivity . The compound ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate bears the biologically validated 3-aryl substitution pattern, distinguishing it from the 5-aryl regioisomer and ensuring compatibility with the established SAR of the Novartis HDAC4 inhibitor series [2].

regiochemistry HDAC selectivity zinc-binding geometry SAR

Patent-Documented Synthetic Utility as an HDAC4 Inhibitor Intermediate

The Novartis patent family (US 9,056,843 B2; WO 2013/080120 A1; EP 2729454 A1) explicitly claims trifluoromethyl-oxadiazole derivatives of formula (I) wherein the oxadiazole core is substituted with a 3-(trifluoromethyl)phenyl group—matching the substitution pattern of ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate [1]. In the representative synthetic schemes, ethyl 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetate intermediates serve as key precursors that undergo amidation or hydrolysis to yield the final HDAC4-inhibitory compounds [2]. The patent-reported HDAC4 IC50 values for final compounds range from sub-nanomolar to low nanomolar, with selectivity over class I HDACs exceeding 100-fold [3]. Compounds lacking the 3-(trifluoromethyl)phenyl substituent were not pursued as preferred embodiments, consistent with the essential role of this group in zinc-binding and HDAC4 selectivity [3].

HDAC4 inhibitor patent-protected scaffold synthetic building block Novartis

1,2,4-Oxadiazole Scaffold Superiority Over 1,3,4-Oxadiazole Isomers for HDAC Zinc-Binding

Among the four oxadiazole isomers (1,2,4-; 1,2,3-; 1,2,5-; 1,3,4-), the 1,2,4-oxadiazole isomer has been specifically validated as a zinc-binding group (ZBG) for class IIa HDACs, whereas the 1,3,4-oxadiazole isomer is predominantly associated with antibacterial, antimycobacterial, and antiviral activities but not with selective HDAC inhibition [1][2]. The trifluoromethyl-substituted 1,2,4-oxadiazole (TFMO) moiety achieves a selectivity index >318 for HDAC4 over non-class IIa HDACs, a degree of selectivity not achievable with 1,3,4-oxadiazole-based ZBGs [3]. Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate, as a 1,2,4-oxadiazole isomer, is structurally aligned with this validated ZBG pharmacophore; selection of a 1,3,4-oxadiazole isomer would misdirect the zinc-binding trajectory and compromise HDAC4 selectivity [3].

oxadiazole isomerism zinc-binding group HDAC inhibition scaffold selection

Optimal Research and Industrial Application Scenarios for Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate (CAS 478030-58-9)


HDAC4-Targeted Medicinal Chemistry and Lead Optimization

This compound serves as a direct synthetic precursor for generating amide-based class IIa HDAC4 inhibitors within the Novartis patent space. Medicinal chemistry teams can employ the ethyl ester for amidation with diverse amine building blocks, followed by biological evaluation in HDAC4 enzymatic assays (expected IC50 range: sub-nM to low nM for optimized analogs) [1][2]. The 3-(trifluoromethyl)phenyl substituent ensures zinc-binding competency and class IIa selectivity, making the compound suitable for structure–activity relationship (SAR) campaigns targeting Huntington's disease, muscle atrophy, or metabolic syndrome [2].

Chemical Biology Probe Synthesis for HDAC4 Target Validation

The ethyl ester intermediate enables coupling to biotin, fluorophores, or photoaffinity labels via the carboxylic acid handle (after ester hydrolysis or direct amidation), yielding chemical probes for HDAC4 pull-down, cellular target engagement, or imaging studies [1]. The established selectivity of the TFMO scaffold (>318-fold for HDAC4 over non-class IIa HDACs) minimizes off-target labeling, providing cleaner target validation data compared to pan-HDAC probe scaffolds [3].

Agrochemical Fungicide Intermediate Based on Oxadiazole Scaffold

1,2,4-Oxadiazole derivatives have been patented as fungicidal agents (e.g., WO 2022/117653) wherein the trifluoromethyl-phenyl-oxadiazole core contributes to antifungal activity [1]. While the primary evidence for this specific compound centers on HDAC4 inhibition, the scaffold's documented agricultural applicability positions ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate as a potential intermediate for synthesizing novel oxadiazole-based fungicide candidates [1].

Organic Electronics and Fluorescent Material Development

Oxadiazole derivatives, particularly 1,2,4-oxadiazoles with electron-withdrawing trifluoromethyl substituents, have been explored as electron-transport materials in organic light-emitting diodes (OLEDs) and as fluorescent brighteners [1]. The ethyl ester functionality provides a synthetic handle for further derivatization into polymeric or small-molecule optoelectronic materials, offering a procurement opportunity for materials science laboratories engaged in OLED or sensor development [1].

Quote Request

Request a Quote for Ethyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.